3,4-Dichlorophenyl-2-lactic acid

Description

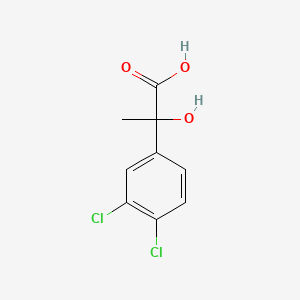

Structure

3D Structure

Properties

CAS No. |

75122-96-2 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8Cl2O3/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,14H,1H3,(H,12,13) |

InChI Key |

SITLKJHBGQMYGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Approaches and Stereochemical Considerations

Chemical Synthesis Methodologies for 3,4-Dichlorophenyl-2-lactic Acid

Conventional organic synthesis provides a foundational framework for the preparation of this compound. These methods often involve multi-step sequences starting from readily available precursors.

A common strategy for the synthesis of α-hydroxy acids, such as this compound, involves the conversion of a corresponding aldehyde. A plausible and established route for analogous compounds, such as β-(4-chlorophenyl) lactic acid, starts from the appropriately substituted benzaldehyde, in this case, 3,4-dichlorobenzaldehyde (B146584). google.comnih.gov This process typically involves several key transformations:

Knoevenagel Condensation: The initial step often involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as N-acetylglycine, in the presence of a base like sodium acetate (B1210297) and a dehydrating agent like acetic anhydride. This forms an azlactone intermediate.

Ring-Opening and Hydrolysis: The azlactone ring is then opened, typically by refluxing in an aqueous acetone (B3395972) solution, to yield an α-acetamidoacrylic acid derivative. Subsequent hydrolysis of the acetamido group, often under acidic conditions, and reduction of the double bond are required to form the final lactic acid structure.

Reduction: A Clemmensen reduction or similar methods can be employed to reduce the keto group that may be formed during the hydrolysis of an intermediate, or to reduce the double bond of the acrylic acid derivative to yield the saturated lactic acid side chain. google.comnih.gov

Another conventional approach mirrors the synthesis of mandelic acid and its derivatives. This involves the stereoselective cyanation of 3,4-dichlorobenzaldehyde to form the corresponding cyanohydrin. google.com Subsequent hydrolysis of the nitrile group of the cyanohydrin under acidic or basic conditions yields the carboxylic acid, thus forming this compound. google.com

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. A key catalytic step is the reduction of a precursor like 3,4-dichlorophenylglyoxylic acid or its ester.

For the analogous synthesis of β-(3,4-dihydroxyphenyl)lactic acid, a palladium on carbon (Pd/C) catalyst has been effectively used for the hydrogenation of the corresponding pyruvic acid derivative. nih.gov This method offers a green alternative to more toxic reducing agents like zinc-mercury amalgam (used in Clemmensen reductions). nih.gov The reaction is typically carried out under a hydrogen atmosphere, and the catalyst can often be recovered and reused.

The synthesis of related phenylalanine derivatives has also been achieved through reductive amination of the corresponding phenylpyruvic acid over a Pd/C catalyst. chemicalbook.com While this introduces an amino group, the underlying catalytic reduction of the keto acid is a relevant transformation.

| Catalyst | Precursor | Product | Reference |

| Pd/C | 3,4-Dichlorophenylpyruvic acid (hypothetical) | This compound | nih.gov |

| Pd/C | Phenylpyruvic acid | DL-Phenylalanine | chemicalbook.com |

| Au NCs/TiO2 | 3,4-Dichlorobenzyl alcohol | 3,4-Dichlorobenzoic acid | orgsyn.org |

This table presents catalyst-mediated transformations for analogous compounds, suggesting potential routes to this compound.

The synthesis can be designed by retrosynthetically disconnecting the molecule into a dichlorophenyl-containing precursor and a lactic acid equivalent. A primary precursor is 3,4-dichlorobenzaldehyde, which can be synthesized by the oxidation of 3,4-dichlorotoluene. nist.gov

Another key precursor is 3,4-dichlorophenyl isocyanate, which is a versatile intermediate in organic synthesis. chemicalbook.com While not directly leading to the lactic acid, it highlights the availability of functionalized dichlorophenyl starting materials.

The lactic acid moiety can be introduced using various reagents. For example, in the synthesis of p-bromomandelic acid, a related α-hydroxy acid, the two-carbon acid chain is constructed from p-bromoacetophenone through bromination and subsequent hydrolysis. google.com A similar strategy could be envisioned starting from 3',4'-dichloroacetophenone.

A one-step condensation of guaiacol (B22219) with glyoxylic acid has been used to produce DL-4-hydroxy-3-methoxymandelic acid, demonstrating the direct coupling of a phenol (B47542) and a glyoxylic acid to form a mandelic acid structure. This suggests a potential, though likely challenging, direct condensation of 1,2-dichlorobenzene (B45396) with a lactic acid synthon.

Biocatalytic and Chemoenzymatic Synthesis of Enantiopure this compound

To overcome the limitations of traditional synthesis in producing single enantiomers, biocatalytic and chemoenzymatic methods have emerged as powerful alternatives. These approaches utilize enzymes or whole microbial cells to catalyze key stereoselective reactions.

Whole-cell biocatalysis offers a convenient and cost-effective way to perform enantioselective reductions. The asymmetric reduction of α-keto esters is a well-established method for producing chiral α-hydroxy esters, which are direct precursors to enantiopure lactic acid derivatives.

Microorganisms such as Candida parapsilosis and the green algae Chlorella sorokiniana have been shown to effectively reduce various α-keto esters to their corresponding (S)- or (R)-hydroxy esters with high enantiomeric excess. The stereochemical outcome can sometimes be controlled by altering the growth conditions of the microorganism, which influences the expression of different reductases. A hypothetical application would involve the bioreduction of ethyl 3,4-dichlorobenzoylformate using a suitable microbial strain to yield enantiomerically enriched ethyl 3,4-Dichlorophenyl-2-lactate.

| Biocatalyst | Substrate | Product Enantiomeric Excess | Reference |

| Chlorella sorokiniana | Various α-keto esters | up to >99% | |

| Candida parapsilosis ATCC 7330 | Ethyl 2-oxopropanoate | Not specified | |

| Evolved Ketoreductase (WTEA mutant) | Bulky α-amino β-keto esters | >99% de, >99% dr |

This table showcases the potential of whole-cell and enzymatic reductions for producing chiral α-hydroxy esters, the precursors to enantiopure lactic acids.

Isolated enzymes, particularly lipases and ketoreductases, are widely used for the synthesis of enantiopure compounds. Lipases are commonly employed in the kinetic resolution of racemic alcohols or their esters. In the context of this compound, a racemic mixture of its ester could be subjected to enzymatic hydrolysis, where the lipase (B570770) would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Alternatively, a racemic this compound could be esterified in the presence of a lipase, again with one enantiomer reacting faster than the other. The enantiomeric excess of the products in such resolutions is a critical parameter.

Ketoreductases, as mentioned in the context of whole-cell systems, can be used as isolated enzymes, often with a cofactor regeneration system. The structure-guided evolution of a ketoreductase has demonstrated the potential to achieve high stereoselectivity in the reduction of bulky keto esters, a strategy that could be applied to the synthesis of enantiopure this compound.

Chemoenzymatic approaches combine chemical synthesis with enzymatic steps. For example, a racemic mixture of this compound could be synthesized chemically, followed by an enzymatic resolution to obtain the desired enantiomer. Another strategy involves the enzymatic deprotection of a protected functional group in a stereoselective manner. nih.gov

Derivatization Strategies of this compound

The inherent functionalities of this compound—a carboxylic acid, a secondary alcohol, and a dichlorinated aromatic ring—provide multiple avenues for chemical derivatization. These modifications can be systematically approached to explore the chemical space around this core structure.

Formation of Esters and Amides

The carboxylic acid group of this compound is a prime target for derivatization, readily undergoing esterification and amidation reactions to yield a wide array of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. libretexts.org For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. organic-chemistry.org These methods facilitate the formation of an active ester intermediate that readily reacts with alcohols. organic-chemistry.org The choice of alcohol can be varied extensively, from simple alkyl alcohols to more complex and functionalized ones, thereby tuning the lipophilicity and other physicochemical properties of the resulting ester.

Amidation: The synthesis of amides from this compound follows similar principles to esterification, involving the reaction of the carboxylic acid with a primary or secondary amine. Direct conversion can be challenging and may require harsh conditions. libretexts.org More commonly, the carboxylic acid is first activated. A highly effective method is the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting highly reactive acid chloride can then be treated with an amine to form the desired amide. masterorganicchemistry.com Alternatively, peptide coupling reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for amide bond formation under mild conditions, which is particularly useful when dealing with sensitive or complex amines. masterorganicchemistry.comnih.gov

Table 1: Common Reagents for Ester and Amide Synthesis

| Reaction Type | Reagent Class | Specific Examples | Key Features |

| Esterification | Acid Catalysts | H₂SO₄, HCl | Classical method, requires reflux. libretexts.org |

| Coupling Agents | DCC, EDC/DMAP | Mild conditions, suitable for sensitive substrates. organic-chemistry.org | |

| Amidation | Halogenating Agents | SOCl₂, (COCl)₂ | Forms highly reactive acid chloride intermediate. masterorganicchemistry.com |

| Coupling Agents | DCC, EDC, HATU | Mild conditions, high yields, minimizes side reactions. masterorganicchemistry.comnih.gov |

Structural Modifications of the Lactic Acid Side Chain

The lactic acid side chain offers two primary sites for modification: the hydroxyl group and the carboxylic acid group (beyond ester and amide formation).

Reactions of the Hydroxyl Group: The secondary hydroxyl group can undergo a variety of reactions. Oxidation of this alcohol functionality, for instance using reagents like pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin oxidation, would yield the corresponding α-keto acid, 3,4-Dichlorophenyl-2-oxopropanoic acid. organic-chemistry.orgprimescholars.com This ketone derivative introduces a new reactive site for further functionalization. Conversely, the hydroxyl group can be acylated to form esters, or alkylated to form ethers, using standard synthetic protocols.

Reactions of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol, yielding 3-(3,4-dichlorophenyl)propane-1,2-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. chemistrysteps.comchemguide.co.uk It is important to note that LiAlH₄ will also reduce any ester or amide functionalities present in the molecule, whereas borane can offer more selective reduction of the carboxylic acid in the presence of some other functional groups. libretexts.orgorganic-chemistry.org

Modifications of the Dichlorophenyl Ring System

The 3,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, under forcing conditions, further substitution can be achieved. The existing chlorine atoms and the lactic acid side chain will direct incoming electrophiles to specific positions on the ring.

Electrophilic Aromatic Substitution: Reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or further halogenation would likely require harsh conditions. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution: While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the ring is further activated by strongly electron-withdrawing groups, or under specific reaction conditions such as high temperatures or with the use of strong nucleophiles.

Metabolic Fates and Biotransformation Pathways

Biotransformation of 3,4-Dichlorophenyl-2-lactic Acid in Plant Systems

In plants, the metabolism of xenobiotics typically occurs in three phases: modification, conjugation, and compartmentalization or further degradation. usda.gov The transformation of compounds structurally similar to this compound follows this general pattern.

Role as an Intermediate in Xenobiotic Metabolism (e.g., Herbicide Degradation)

This compound is understood as a potential intermediate in the metabolic breakdown of the herbicide propanil (B472794) (3',4'-dichloropropionanilide). oup.comwikipedia.org The primary metabolic step for propanil in plants is hydrolysis, where the molecule is cleaved to form 3,4-dichloroaniline (B118046) (DCA) and a propionic acid moiety. oup.comnih.govnih.gov This reaction is central to the herbicide's selectivity. wikipedia.org

Once cleaved, the propionic acid portion is further catabolized by the plant. oup.com Studies using carbon-14 (B1195169) labeled propanil have shown that the propionic acid moiety is subjected to β-oxidation, a common metabolic pathway for breaking down fatty acids. oup.com It is within this subsequent catabolism of the propionic acid side-chain that this compound is proposed to be formed as a transient metabolic intermediate before being further processed by the plant's metabolic machinery.

Differential Accumulation and Hydrolysis in Sensitive Versus Tolerant Plant Species

The differential metabolism of a parent herbicide is a key mechanism of selectivity between tolerant crop plants and susceptible weed species. usda.govnih.govcambridge.org In the case of propanil, tolerant plants like rice (Oryza sativa) possess a high level of the enzyme aryl acylamidase, which rapidly hydrolyzes propanil into the less phytotoxic 3,4-dichloroaniline and propionic acid. wikipedia.orgnih.gov

Conversely, susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide, inhibition of photosynthesis, and eventual cell death. wikipedia.org Consequently, the rate of formation and accumulation of subsequent metabolites, including 3,4-dichloroaniline and its derivatives like the putative this compound, is significantly higher in tolerant species compared to sensitive ones. cambridge.org This rapid detoxification prevents the parent herbicide from reaching its site of action and causing harm. wikipedia.orgnih.gov

Table 1: Propanil Metabolism in Tolerant vs. Susceptible Plants

| Plant Type | Key Enzyme | Rate of Propanil Hydrolysis | Primary Metabolite Formed | Outcome |

|---|---|---|---|---|

| Tolerant (e.g., Rice) | Aryl Acylamidase (High Activity) | Rapid | 3,4-Dichloroaniline (DCA) | Detoxification and survival wikipedia.orgnih.gov |

| Susceptible (e.g., Weeds) | Aryl Acylamidase (Low/No Activity) | Slow or Negligible | Propanil (Accumulates) | Photosynthesis inhibition and death wikipedia.org |

Conjugation Pathways in Plant Tissues

Following the initial hydrolysis of the parent xenobiotic, the resulting metabolites are often conjugated with endogenous molecules to increase their water solubility and reduce toxicity. usda.gov The primary metabolite, 3,4-dichloroaniline (DCA), undergoes extensive conjugation in plant tissues. nih.gov

In rice plants, DCA is known to form several conjugates. One identified soluble complex is N-(3,4-dichlorophenyl)glucosylamine, a conjugate with the sugar glucose. nih.govcambridge.org However, a major portion of the DCA moiety becomes incorporated into insoluble polymeric cell constituents, primarily lignin. nih.govnih.gov In other plant species, different conjugation pathways have been observed. For instance, in Arabidopsis and soybean, DCA is predominantly metabolized to N-malonyl-DCA and N-glucosyl-DCA. sigmaaldrich.com These conjugation reactions represent a critical detoxification step, effectively sequestering the xenobiotic metabolite. usda.govsigmaaldrich.com

Table 2: Known Conjugates of 3,4-Dichloroaniline (DCA) in Various Plant Species

| Plant Species | Primary Conjugate(s) | Reference(s) |

|---|---|---|

| Rice (Oryza sativa) | N-(3,4-dichlorophenyl)glucosylamine, Lignin complexes | nih.govcambridge.orgnih.gov |

| Arabidopsis | N-glucosyl-DCA | sigmaaldrich.com |

| Soybean | N-malonyl-DCA | sigmaaldrich.com |

Microbial Metabolism and Biodegradation Pathways

Microorganisms in soil and water play a vital role in the ultimate degradation of xenobiotic compounds. Various bacterial species have been identified that can metabolize chloroanilines, the core structure of this compound. researchgate.netnih.govoup.com

Enzymatic Dehalogenation and Lactic Acid Cleavage by Microorganisms

The microbial breakdown of chlorinated aromatic compounds often involves enzymatic dehalogenation, a critical step that removes chlorine atoms from the aromatic ring, typically reducing the compound's toxicity. wikipedia.orgnih.gov Bacteria such as Paracoccus denitrificans have demonstrated the ability to use 3,4-dichloroaniline as a sole source of carbon, nitrogen, and energy, indicating complete mineralization which includes dehalogenation. nih.gov The degradation pathway for 3,4-DCA can proceed through dehalogenation to form mono-chlorinated anilines or through hydroxylation to create dichlorocatechol, which then undergoes ring cleavage. researchgate.net

While specific enzymes for the cleavage of the lactic acid side chain from this compound are not detailed in the literature, microorganisms possess a vast array of enzymes capable of metabolizing organic acids. Lactic acid is a common product of microbial fermentation, and many microbes have pathways to utilize it. nih.govresearchgate.net It is expected that microorganisms capable of degrading 3,4-DCA would also possess the enzymatic machinery to cleave and utilize the lactic acid side chain.

Identification of Microbial Degradation Products

The microbial metabolism of 3,4-dichloroaniline can lead to a variety of degradation products, depending on the microbial species and environmental conditions. Under certain conditions, instead of complete breakdown, condensation reactions can occur, leading to the formation of persistent and often more complex molecules such as 3,3',4,4'-tetrachloroazobenzene (B1205647) and 3,3',4,4'-tetrachloroazoxybenzene. chemicalbook.comacs.org

However, many bacteria are capable of complete mineralization. For example, Paracoccus denitrificans can fully degrade 3,4-DCA, resulting in the release of chloride ions and, presumably, carbon dioxide. nih.gov Another proposed pathway involves the oxidation of 3,4-dichloroaniline to the corresponding catechol derivatives, which are then subject to ring cleavage and further degradation. wikipedia.orgresearchgate.net

Table 3: Identified Microbial Degradation Products of 3,4-Dichloroaniline

| Microorganism/System | Degradation Product(s) | Pathway Type | Reference(s) |

|---|---|---|---|

| Filoboletus sp. TA9054 | 3,3',4,4'-Tetrachloroazobenzene, other condensation products | Condensation/Oligomerization | chemicalbook.com |

| Paracoccus denitrificans | Chloride ions, CO₂ (inferred) | Mineralization | nih.gov |

| General Microbial Pathway | 4,5-Dichlorocatechol | Oxidation/Hydroxylation | wikipedia.orgresearchgate.net |

| General Microbial Pathway | 4-Chloroaniline (B138754) | Reductive Dehalogenation | researchgate.net |

Metabolic Intermediacy of this compound Analogues in Non-Human Organisms

The biotransformation of xenobiotics, including compounds structurally related to this compound, is a critical process in non-human organisms that determines the ultimate fate and potential biological activity of these chemicals. The metabolic pathways often involve a series of enzymatic reactions that can lead to detoxification or, in some cases, metabolic activation. In various non-human organisms, analogues of this compound, particularly those containing a 3,4-dichloroaniline (DCA) moiety, serve as key metabolic intermediates.

Research has extensively documented the metabolism of the herbicide propanil (N-(3,4-dichlorophenyl)propanamide), a close structural analogue of this compound. In a variety of organisms, including rats, mice, and several plant species, the primary metabolic pathway of propanil involves the hydrolysis of the amide bond to yield 3,4-dichloroaniline (DCA) and propionic acid. oup.compsu.eduresearchgate.netresearchgate.netnih.gov

A significant finding in the study of propanil metabolism is the formation of a lactic acid derivative. An indirect degradation pathway for propanil involves an initial oxidation step, resulting in the formation of 3,4-dichlorolactanilide. This intermediate subsequently undergoes hydrolysis to produce 3,4-dichloroaniline and lactic acid. psu.edu This pathway explicitly demonstrates the generation of a lactic acid moiety from a dichlorophenyl-containing parent compound in non-human organisms.

The metabolic fate of the resulting 3,4-dichloroaniline is species-dependent, highlighting the diversity of biotransformation pathways among different organisms. For instance, in plants, DCA can be conjugated with endogenous molecules. In soybean (Glycine max), DCA is predominantly metabolized to N-malonyl-DCA, whereas in Arabidopsis (Arabidopsis thaliana), the major metabolite is N-glucosyl-DCA. acs.org These conjugation reactions are a common detoxification strategy in plants, leading to more polar and readily sequestered or transported metabolites. nih.gov

In animal models, the metabolism of chloroanilines has also been investigated. In rats, for example, the metabolism of p-chloroaniline, a related compound, leads to the formation of oxidation products such as p-chloro-oxanilic acid and p-chloroglycolanilide. psu.edu Studies in medaka fish (Oryzias latipes) have shown that 4-chloroaniline is primarily metabolized via N-acetylation. nih.gov

The biotransformation of other phenylurea herbicides, such as diuron (B1670789) and linuron, which also contain the 3,4-dichlorophenyl group, follows similar initial degradation steps, often leading to the formation of 3,4-dichloroaniline. oup.comnih.govnih.gov The subsequent metabolism of DCA from these sources would then be expected to follow the species-specific pathways described above.

Table of Metabolic Fates of this compound Analogues in Non-Human Organisms

| Parent Compound | Organism(s) | Key Metabolic Intermediate(s) | Primary Metabolite(s) |

|---|---|---|---|

| Propanil | Rat, Mouse | 3,4-Dichloroaniline (DCA) | 3,4-Dichlorophenylhydroxylamine, 6-hydroxy-dichloroaniline oup.comresearchgate.net |

| Propanil | Rice (Oryza sativa) | 3,4-Dichloroaniline (DCA), 3,4-Dichlorolactanilide | 3,4-Dichloroaniline, Lactic acid, N-(3,4-dichlorophenyl)glucosylamine psu.edunih.govnih.gov |

| Propanil | Soybean (Glycine max) | 3,4-Dichloroaniline (DCA) | N-malonyl-DCA acs.org |

| Propanil | Arabidopsis (Arabidopsis thaliana) | 3,4-Dichloroaniline (DCA) | N-glucosyl-DCA acs.org |

| Diuron | Wheat (Triticum aestivum), Radish (Raphanus sativus) | 3,4-Dichloroaniline (DCA) | N-demethylation products, sugar conjugates nih.gov |

| Linuron | Wheat (Triticum aestivum), Radish (Raphanus sativus) | 3,4-Dichloroaniline (DCA) | N-demethoxylation products, sugar conjugates nih.gov |

| p-Chloroaniline | Rat | p-Chloroacetanilide | 2-amino-5-chlorophenyl sulfate, p-chloro-oxanilic acid, p-chloroglycolanilide psu.edu |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 3,4-Dichloroaniline (DCA) |

| Propanil |

| Propionic acid |

| 3,4-Dichlorolactanilide |

| Lactic acid |

| N-malonyl-DCA |

| N-glucosyl-DCA |

| p-Chloroaniline |

| p-Chloro-oxanilic acid |

| p-Chloroglycolanilide |

| 4-Chloroaniline |

| Diuron |

| Linuron |

| N-(3,4-dichlorophenyl)propanamide |

| p-Chloroacetanilide |

| 2-amino-5-chlorophenyl sulfate |

| N-acetyl-4-chloroaniline |

| 3,4-Dichlorophenylhydroxylamine |

| 6-hydroxy-dichloroaniline |

Biological Activities and Mechanistic Investigations in Non Human Systems

Interactions of 3,4-Dichlorophenyl-2-lactic Acid with Enzyme Systems

A thorough review of scientific databases and literature reveals no specific studies on the inhibitory or modulatory effects of this compound on metabolic enzymes in any non-human biological models. While derivatives of lactic acid are known to interact with various enzymes, particularly lactate (B86563) dehydrogenase (LDH), no such data has been published for this specific dichlorinated phenyl-lactic acid derivative.

There are no published structure-activity relationship (SAR) studies focusing on this compound. SAR studies are crucial for understanding how the chemical structure of a compound, such as the position of the chlorine atoms on the phenyl ring, influences its activity against specific enzyme targets. The absence of such research indicates that the molecular determinants for any potential enzymatic interactions of this compound have not been elucidated.

Phenotypic Effects in Eukaryotic and Prokaryotic Model Systems

Studies in Plant Physiology (e.g., Growth Regulation, Stress Response)

The influence of dichlorophenyl compounds on plant physiology is notably exemplified by the auxin-like activity of 3,4-Dichlorophenylacetic acid (Dcaa), a compound structurally similar to this compound. Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes.

The application of Dcaa to the root tip of the DR5:GUS auxin-responsive reporter line induces the expression of the GUS reporter gene in the root hair zone, a process that is dependent on the PIN2 auxin efflux carrier. nih.gov Similar to other auxins, Dcaa has also been observed to inhibit the endocytosis of PIN proteins, which are essential for directional auxin transport. nih.govnih.gov These findings collectively provide a strong basis for the potential application of Dcaa in agricultural practices to enhance crop development. nih.gov

The herbicidal properties of other dichlorophenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are also well-documented. mt.govresearchgate.netijcmas.com These compounds act as synthetic auxins, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death. mt.govresearchgate.net This selective herbicidal activity has made them valuable tools in agriculture for controlling broadleaf weeds in cereal crops. mt.govijcmas.com

Table 1: Effects of 3,4-Dichlorophenylacetic acid (Dcaa) on Plant Growth

| Plant System | Observed Effect | Reference |

| Oat Coleoptiles | Promotion of segment elongation | researchgate.netnih.gov |

| Various Crops | Generation of adventitious roots | researchgate.netnih.gov |

| Various Crops | Promotion of root growth | researchgate.netnih.govnih.gov |

| DR5:GUS Reporter Line | Induction of GUS expression in the root hair zone | nih.gov |

| Seedlings | Inhibition of PIN2 protein endocytosis | nih.govnih.gov |

Antimicrobial or Antiparasitic Potency of Related Dichlorophenyl-Containing Structures

A significant body of research points to the antimicrobial and antiparasitic properties of various compounds containing a dichlorophenyl moiety. These findings suggest that this compound could potentially exhibit similar activities.

Several studies have synthesized and evaluated novel dichlorophenyl-containing compounds for their efficacy against a range of microbial pathogens. For example, a series of 2,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group demonstrated promising antibacterial activity. researchgate.net Similarly, derivatives of 2,4-Dichlorophenoxyacetic acid have been investigated for their potential as anti-inflammatory agents through the inhibition of COX-2, but the core structure is also a building block for antimicrobial compounds. mdpi.com

In the realm of antiparasitic research, various dichlorophenyl derivatives have shown activity against different parasites. While specific data on this compound is absent, the broader class of compounds provides a strong rationale for its investigation as a potential antiparasitic agent.

Table 2: Antimicrobial and Antiparasitic Activities of Selected Dichlorophenyl-Containing Compounds

| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |

| 2,5-disubstituted-4-thiazolidinones | Bacteria | Promising antibacterial activity | researchgate.net |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | COX-2 (as an anti-inflammatory proxy for biological activity) | Potential anti-inflammatory agents | mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for the Determination of 3,4-Dichlorophenyl-2-lactic Acid

Chromatography is a cornerstone for the separation and analysis of this compound from complex mixtures. Both high-performance liquid chromatography and gas chromatography offer robust platforms for its determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C8 or C18, utilizing a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Different detection modes can be coupled with HPLC to enhance sensitivity and selectivity:

UV-Vis Detection: Based on the absorption of ultraviolet or visible light by the analyte. The dichlorophenyl moiety in this compound allows for detection in the UV range, typically around 273 nm. nih.gov While robust and cost-effective, its sensitivity and specificity can be limited in complex biological samples. researchgate.net

Fluorescence Detection: For compounds that fluoresce or can be derivatized with a fluorescent tag. This method offers higher sensitivity and selectivity compared to UV detection.

Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for the confirmation of the analyte's identity based on its mass-to-charge ratio. researchgate.netoup.com

| Parameter | HPLC-UV | HPLC-Fluorescence | HPLC-MS |

| Principle | UV Light Absorption | Emission of Light | Mass-to-Charge Ratio |

| Selectivity | Moderate | High | Very High |

| Sensitivity | ng-µg range | pg-ng range | fg-pg range |

| Application | Routine analysis, quality control | Trace analysis | Metabolite identification, complex matrices |

Table 1: Comparison of HPLC Detection Modes for this compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. researchgate.net

Following derivatization, the analyte is separated on a capillary column and detected by a mass spectrometer (GC-MS). GC-MS provides excellent chromatographic resolution and definitive identification based on the mass spectrum of the analyte. nih.govnih.gov The selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis. researchgate.net

This compound possesses a chiral center, meaning it can exist as two enantiomers (R and S forms). These enantiomers may exhibit different biological activities and metabolic fates. Chiral chromatography is essential for their separation and individual quantification. mdpi.com

This separation can be achieved using either chiral stationary phases (CSPs) in HPLC or by derivatization with a chiral reagent followed by separation on a non-chiral column. phenomenex.comrjptonline.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective for the enantiomeric separation of structurally related compounds. phenomenex.comnih.gov

| Chiral Separation Approach | Principle | Advantages | Disadvantages |

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the chiral selector immobilized on the stationary phase. | Direct separation, wide applicability. | Higher cost of columns. |

| Chiral Derivatization | Reaction of enantiomers with a chiral reagent to form diastereomers, which are then separated on a conventional column. | Use of standard columns, can improve detection. | Requires a suitable derivatizing agent, potential for kinetic resolution errors. |

Table 2: Methods for Chiral Separation of this compound Enantiomers

Mass Spectrometry-Based Characterization and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound, especially at trace levels in complex biological and environmental samples.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is a powerful technique for unambiguous compound identification. In an MS/MS experiment, a specific precursor ion of this compound is selected, fragmented, and the resulting product ions are detected. nih.gov This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification. nih.gov The multiple reaction monitoring (MRM) mode in tandem mass spectrometry is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity. nih.govpharmgkb.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically with an error of less than 5 ppm. nih.govnih.gov This accuracy allows for the determination of the elemental composition of this compound and its metabolites. researchgate.net HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite identification studies. nih.govresearchgate.net

| Technique | Primary Function | Key Advantage |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and highly selective quantification. | Provides characteristic fragmentation patterns for definitive identification. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination. | Differentiates between isobaric interferences, enhancing confidence in identification. |

Table 3: Advanced Mass Spectrometry Techniques for this compound Analysis

Spectroscopic Techniques for Characterization of this compound

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about its molecular structure and are often used in combination for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide characteristic signals corresponding to the different hydrogen and carbon atoms in its structure.

Based on the analysis of structurally similar compounds, such as β-(4-chlorophenyl)lactic acid, the expected NMR data for this compound can be inferred. scispace.comwepub.org The presence of the dichlorinated benzene (B151609) ring, the lactic acid moiety, and their specific substitution pattern would result in a unique set of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 128 - 135 |

| CH-OH | 4.2 - 4.5 | 70 - 75 |

| CH₂ | 2.9 - 3.3 | 38 - 42 |

| C=O | - | 175 - 180 |

| C-Cl | - | 130 - 133 |

| C-C (Aromatic) | - | 130 - 140 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the quantification of trace amounts of the analyte in complex mixtures.

The electron ionization (EI) mass spectrum of a related compound, 3-(3,4-Dichlorophenyl)propionic acid, shows a molecular ion peak and characteristic fragmentation patterns that can be extrapolated to predict the behavior of this compound. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.org The presence of chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 234/236/238 |

| [M-H₂O]⁺ | Loss of water | 216/218/220 |

| [M-COOH]⁺ | Loss of carboxyl group | 189/191/193 |

| [C₇H₅Cl₂]⁺ | Dichlorobenzyl cation | 159/161/163 |

Note: The multiple m/z values reflect the isotopic distribution of chlorine.

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The analysis of this compound in biological and environmental matrices is often complicated by the presence of numerous interfering substances. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and minimize matrix effects, which can significantly impact the accuracy and sensitivity of the analysis. nih.govmdpi.com

Sample Preparation Techniques

The choice of sample preparation technique depends on the nature of the sample matrix. For biological samples like plasma or urine, and environmental samples such as water or soil, different approaches are employed to extract and clean up the analyte.

Liquid-Liquid Extraction (LLE): This is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in its non-ionized form to facilitate its transfer to the organic phase. env.go.jp

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that uses a solid adsorbent to retain the analyte while allowing interfering compounds to pass through. The choice of the sorbent material is crucial and depends on the physicochemical properties of the analyte and the matrix. gcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. nih.gov

Table 3: Overview of Sample Preparation Methods for this compound Analysis

| Technique | Principle | Applicable Matrices | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Water, Urine, Plasma | Simple, inexpensive | Can be time-consuming, uses large solvent volumes |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid phase | Water, Urine, Plasma, Soil extracts | High selectivity, low solvent consumption | Can be more expensive, method development required |

| QuEChERS | Extraction and dispersive SPE cleanup | Soil, Tissues, Food | Fast, high throughput, effective | May have lower recovery for some analytes |

Matrix Effects

Matrix effects are a significant challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netresearchgate.net In biological samples, phospholipids (B1166683) and salts are common sources of matrix effects, while in environmental samples, humic acids and other organic matter can interfere. researchgate.net

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Thorough removal of interfering compounds during sample preparation is the most direct way to reduce matrix effects. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can prevent co-elution and minimize interference.

Use of Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization can compensate for matrix effects.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to correct for signal suppression or enhancement. researchgate.net

By carefully selecting and optimizing both the spectroscopic detection method and the sample preparation protocol, it is possible to achieve reliable and accurate measurement of this compound in complex biological and environmental samples.

Environmental Behavior and Ecological Fate

Abiotic Degradation Pathways of 3,4-Dichlorophenyl-2-lactic Acid

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this process can be a significant route of transformation. Phenoxy herbicides, which are structurally related to the subject compound, have shown susceptibility to photochemical degradation. The rate of this degradation can be influenced by factors such as light intensity and the presence of other substances in the environment that can act as photosensitizers.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence. Carboxylic acid derivatives, such as esters, can undergo hydrolysis, but the carboxylic acid group itself is generally stable under environmental pH conditions. The carbon-chlorine bond on the aromatic ring is also typically resistant to hydrolysis under normal environmental conditions. Therefore, this compound is expected to be relatively stable to hydrolysis in the environment. However, extreme pH conditions could potentially influence its transformation.

Biotic Degradation in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

The biodegradation of chlorinated aromatic compounds is well-documented and is a critical process in determining their environmental fate. In both soil and aquatic environments, the rate and extent of biodegradation are influenced by a variety of factors including temperature, pH, oxygen availability, and the presence of a suitable microbial population.

For many chlorinated aromatic compounds, the initial step in biodegradation is often the removal of the chlorine atoms, a process known as dechlorination. This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. For dichlorophenols, for instance, reductive dechlorination of the chlorine group ortho to the hydroxyl group has been observed in anaerobic sludge. nih.gov However, compounds like 3,4-dichlorophenol (B42033) have shown persistence under similar conditions. nih.gov

Studies on 3,4-dichlorobenzoic acid have shown that it can be degraded by certain bacteria, with optimal conditions for degradation being identified at a neutral to slightly alkaline pH and a temperature of around 37°C. researchgate.netccsenet.orgccsenet.org The presence of other carbon sources can also impact the rate of degradation.

The half-life of related compounds like 2,4-D in soil is generally in the range of a few days to a few weeks, with microbial degradation being the primary breakdown mechanism. beyondpesticides.org However, in anaerobic aquatic environments, the persistence of 2,4-D can be significantly longer. beyondpesticides.org

Table 1: Factors Influencing the Biodegradation of Structurally Similar Compounds

| Factor | Influence on Biodegradation | Reference |

| Oxygen Availability | Aerobic conditions generally favor the degradation of many chlorinated aromatics. Anaerobic degradation can also occur but may be slower for certain isomers. | nih.govbeyondpesticides.org |

| pH | Optimal pH for the degradation of related compounds like 3,4-dichlorobenzoic acid is often near neutral to slightly alkaline. | researchgate.netccsenet.orgccsenet.org |

| Temperature | Biodegradation rates generally increase with temperature up to an optimum, which for some degrading bacteria is around 37°C. | researchgate.netccsenet.orgccsenet.org |

| Microbial Population | The presence of specific microbial species adapted to degrading chlorinated compounds is crucial. | imrpress.comnih.gov |

| Co-contaminants | The presence of other organic compounds can either enhance (co-metabolism) or inhibit the degradation of the target compound. |

A diverse range of microorganisms have been identified as being capable of degrading chlorinated aromatic compounds. Bacteria from the genera Pseudomonas and Rhodococcus are frequently implicated in the breakdown of these persistent pollutants. imrpress.comnih.govnih.gov For example, Rhodococcus opacus has been shown to degrade 3-chlorobenzoate. imrpress.comnih.gov

These microorganisms possess specialized enzymes, such as dioxygenases, that can initiate the degradation process by attacking the aromatic ring. imrpress.com The genetic basis for the degradation of compounds like 2,4-D has been extensively studied, with specific gene clusters (e.g., tfd genes) identified as being responsible for the enzymatic breakdown pathway.

The efficiency of these microbial communities can be enhanced through processes like bioaugmentation (the addition of specific microorganisms to a contaminated site) and biostimulation (the addition of nutrients or other substances to stimulate the activity of native microorganisms).

Table 2: Microbial Genera Involved in the Degradation of Related Chlorinated Aromatic Compounds

| Microbial Genus | Degraded Compound(s) | Reference |

| Pseudomonas | 2,4-Dichlorophenoxyacetic acid (2,4-D), Chlorobenzoates | nih.gov |

| Rhodococcus | Chlorobenzoates, (Chloro)phenols | imrpress.comnih.gov |

| Alcaligenes | Mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] | researchgate.netnih.gov |

| Achromobacter | 2,4-Dichlorophenol (B122985) | capes.gov.br |

| Corynebacterium | 3,4-Dichlorobenzoic acid | researchgate.netccsenet.orgccsenet.org |

| Edwardsiella | 3,4-Dichlorobenzoic acid | jbarbiomed.com |

Transport and Distribution in Environmental Matrices

The transport and distribution of this compound in the environment will be largely determined by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

The mobility of organic acids in soil is highly dependent on the soil's properties, particularly its organic matter content and pH. The carboxylic acid group of this compound can exist in either a neutral or an ionized (negatively charged) form depending on the pH of the surrounding environment. At a pH above its pKa, the ionized form will predominate, which is generally more water-soluble and less likely to adsorb to negatively charged soil particles.

The soil adsorption coefficient (Kd) is a measure of a chemical's tendency to partition between the soil and water phases. A higher Kd value indicates stronger adsorption and lower mobility. For ionizable organic compounds, the organic carbon-normalized sorption coefficient (Koc) is often used, which accounts for the influence of soil organic carbon. The mobility of a substance in soil is inversely related to its Koc value. chemsafetypro.com Chemicals with a low Koc are considered to be highly mobile. chemsafetypro.com

For instance, 2,4-D is known to be highly mobile in soils due to its relatively low adsorption to soil minerals. beyondpesticides.org This high mobility increases its potential to leach into groundwater. However, its rapid degradation in aerobic soils can mitigate this risk. beyondpesticides.org

Information on the of this compound is Not Available

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the environmental behavior and ecological fate of the chemical compound This compound .

Searches were conducted to find data pertaining to the following aspects of the compound as requested:

Adsorption to Soil Organic Matter and Minerals: No studies detailing the adsorption-desorption characteristics, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), of this compound could be located.

Leaching Potential and Mobility in Aquatic Environments: There is no available data on the mobility, leaching potential, or transport of this specific compound in soil or its fate in aquatic systems.

Fate in Non-Target Organisms: The metabolic pathways and effects of this compound on non-target species have not been documented in the available literature.

Potential for Bioaccumulation in Ecological Food Chains: No studies were found that investigated the bioaccumulation or biomagnification potential of this compound in any ecosystem.

While research exists for structurally related compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolites, this information is not directly applicable to this compound due to differences in chemical structure and properties that would significantly influence their environmental behavior and toxicological profiles.

Therefore, it is not possible to provide a scientifically accurate article on the environmental behavior and ecological implications of this compound based on the current body of scientific knowledge.

Future Research Directions and Broader Academic Context

Development of Novel Green Synthetic Strategies for 3,4-Dichlorophenyl-2-lactic Acid and Analogues

The development of environmentally benign synthetic methods for this compound and its analogues is a critical area of future research. Traditional chemical syntheses often rely on harsh reagents and produce significant waste. Green chemistry principles offer a pathway to more sustainable production.

Research into the synthesis of similar compounds, such as β-(3,4-dihydroxyphenyl)lactic acid (Danshensu), has demonstrated the potential of greener methods. For instance, a novel approach for Danshensu synthesis utilized a Pd/C catalyst, replacing the more toxic Zn/Hg catalysts traditionally used in the key reduction step. This method achieved a remarkable yield of 99.7% under optimized conditions of 60°C, 20 wt% catalyst, and 1.0 MPa pressure. ontosight.aiasianpubs.orgasianpubs.org Another strategy employed a microwave-assisted heating method to improve the yield of β-(3,4-dihydroxyphenyl)lactic acid. asianpubs.org These examples provide a strong foundation for developing similar green synthetic routes for this compound.

Furthermore, the synthesis of the analogue β-(4-chlorophenyl)lactic acid has been achieved through a four-step process starting from 4-chlorobenzaldehyde, involving Knoevenagel condensation, oxazolone (B7731731) ring-opening, hydrolysis, and Clemmensen reduction. nih.govscispace.comwepub.org While effective, future research could focus on replacing the Clemmensen reduction, which uses a zinc-mercury amalgam, with a more environmentally friendly reducing agent.

Future research should explore biocatalysis, using enzymes or whole-cell systems to produce this compound with high stereoselectivity and under mild conditions. The use of lactic acid itself as a green catalyst in organic reactions, as demonstrated in the synthesis of 4H-benzo[b]pyrans and 3,4-dihydropyrano[c]chromenes, also presents an intriguing avenue for exploration. researchgate.net

Table 1: Comparison of Synthetic Methods for Phenyl-2-lactic Acid Analogues

| Compound | Synthetic Method | Key Features | Yield | Reference |

| β-(3,4-dihydroxyphenyl)lactic acid | Catalytic hydrogenation with Pd/C | Replacement of toxic Zn/Hg catalyst | 99.7% | ontosight.aiasianpubs.orgasianpubs.org |

| β-(3,4-dihydroxyphenyl)lactic acid | Microwave-assisted synthesis | Improved yield | Not specified | asianpubs.org |

| β-(4-chlorophenyl)lactic acid | Multi-step chemical synthesis | Utilizes Clemmensen reduction | Not specified | nih.govscispace.comwepub.org |

| 4H-benzo[b]pyrans and 3,4-dihydropyrano[c]chromenes | Lactic acid-catalyzed cyclization | Environmentally friendly catalyst | 50-97% | researchgate.net |

Comprehensive Elucidation of Mechanistic Biological Roles in Model Organisms

The biological activities of this compound are largely unexplored, presenting a significant opportunity for research. Preliminary information suggests it may possess antimicrobial, antifungal, and antioxidant properties. ontosight.ai Future studies should aim to comprehensively elucidate its mechanistic biological roles in various model organisms.

Drawing parallels from related compounds, Danshensu has been shown to have protective effects on the myocardium, prevent atherosclerosis, and exhibit antibacterial, anti-inflammatory, and antitumor properties. nih.govscispace.com The biological activities of exopolysaccharides from lactic acid bacteria, which share the lactic acid core, include antioxidant and antitumor effects. nih.govmdpi.com These findings suggest that this compound could interact with various biological pathways.

Future research should investigate the potential for this compound to induce histone lactylation, a recently discovered epigenetic modification. google.com This process, influenced by lactate (B86563) levels, can alter gene expression and is implicated in cancer metabolism. google.com Understanding if this compound or its metabolites can influence this pathway is a key research question.

Studies in model organisms such as zebrafish, which share significant genetic homology with humans, could provide valuable insights into the potential toxicity and developmental effects of this compound. nih.gov Furthermore, investigating its effects on gut microbiota is crucial, as these microorganisms can transform aromatic compounds, influencing their bioavailability and toxicity. acs.org

Advanced Approaches for Environmental Monitoring and Remediation of Dichlorinated Compounds

The presence of dichlorinated aromatic compounds in the environment is a significant concern due to their persistence and potential toxicity. researchgate.net Developing advanced methods for monitoring and remediating this compound and other dichlorinated compounds is therefore a priority.

Current environmental monitoring often involves complex and hazardous analytical methods. globalplantcouncil.org Future research should focus on developing simpler, more cost-effective, and environmentally friendly monitoring techniques. One promising approach is the use of transgenic plants engineered with animal-derived chemical receptors to detect pollutants like polychlorinated biphenyls (PCBs). globalplantcouncil.org This "biomonitoring" could provide a convenient way to assess the toxicity of contaminated sites.

For remediation, photoelectrocatalysis driven by visible light offers a powerful technology for degrading chlorinated hydrocarbons in water. nih.gov Studies on the degradation of 2,4-dichlorophenol (B122985) have shown the effectiveness of this method. nih.gov Another approach is the use of salt melts at high temperatures in the presence of water and carbon to dechlorinate aromatic compounds. google.com

The role of microorganisms in the degradation of halogenated aromatics is another critical area of research. nih.gov Understanding the enzymatic pathways involved in dehalogenation can lead to the development of bioremediation strategies.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of molecules like this compound, guiding experimental research and reducing the need for extensive laboratory work.

Prediction of Reactivity and Stability

Computational models can be used to predict the reactivity and stability of this compound under various environmental conditions. Density Functional Theory (DFT) calculations, for example, can be employed to understand the electronic structure and predict reaction pathways. researchgate.net This information is crucial for assessing its environmental fate and potential for degradation.

Ligand-Receptor Interaction Modeling

Molecular docking and other computational techniques can be used to model the interaction of this compound with biological receptors. For instance, studies on phenylpropanoic acid-type agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) have utilized computational analysis to understand structure-activity relationships. nih.gov Similar approaches could be applied to this compound to identify potential protein targets and predict its biological effects. This could help in understanding its potential as a therapeutic agent or a toxicant.

Integration of Omics Technologies to Understand Biological Responses

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding the biological responses to chemical exposure. researchgate.net Applying these technologies to study the effects of this compound can provide a comprehensive picture of its mechanism of action and potential toxicity.

Toxicogenomics can identify changes in gene expression in response to exposure, providing clues about the cellular pathways affected. nih.gov Proteomics can reveal alterations in protein levels, while metabolomics can identify changes in the metabolic profile of an organism. Integrating these different omics datasets can provide a more complete understanding of the toxicological effects of this compound. researchgate.net

For example, omics technologies have been used to evaluate the toxicity of cadmium in zebrafish, revealing its impact on antioxidant enzymes and lipid metabolism. nih.gov A similar approach could be used to investigate the biological responses to this compound in various model organisms, helping to assess its risk to human health and the environment.

The Role of this compound as a Chemical Probe or Building Block in Scientific Endeavors

In the vast landscape of chemical synthesis and medicinal chemistry, the utility of a compound is often defined by its potential to serve as a foundational piece for constructing more complex molecules. This compound, a derivative of phenylacetic acid, is a noteworthy example of such a molecular building block. ontosight.ai Its unique structural features, comprising a dichlorinated phenyl ring and a reactive lactic acid side chain, make it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other molecular frameworks of scientific interest.

The primary role of this compound in scientific endeavors is not as a final, active molecule but rather as a versatile intermediate. The dichlorophenyl group provides a stable, yet electronically modified, aromatic core that can influence the properties of the final compound. The presence of chlorine atoms can enhance lipophilicity and affect metabolic stability, which are crucial considerations in drug design. The lactic acid portion of the molecule offers two key reactive sites: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. These functional groups can be readily modified through various chemical reactions, allowing for the attachment of other molecular fragments and the construction of larger, more intricate structures.

The synthetic utility of compounds structurally related to this compound underscores its potential as a building block. For instance, derivatives of β-(3,4-dihydroxyphenyl)lactic acid, also known as Danshensu, are extensively studied for their potential therapeutic effects. asianpubs.orgscispace.com The synthesis of analogs, such as β-(4-chlorophenyl)lactic acid, demonstrates a common strategy in medicinal chemistry where researchers modify a known bioactive scaffold to explore structure-activity relationships. scispace.comwepub.org In this context, this compound could serve as a starting material for creating novel Danshensu derivatives with altered pharmacological profiles.

Furthermore, the dichlorophenyl moiety is a common feature in various heterocyclic compounds with diverse biological activities. Research has shown that dichlorophenyl-containing precursors can be used to synthesize complex heterocyclic systems like pyrimidinethiol and pyridazinone derivatives. researchgate.netresearchgate.net For example, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has been utilized as a key intermediate in the preparation of new heterocyclic compounds with potential antimicrobial and antifungal activities. researchgate.net Similarly, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol has been employed as a building block in heterocyclic synthesis. researchgate.net These examples highlight the versatility of the dichlorophenyl group in generating molecular diversity.

While the direct application of this compound as a chemical probe is not extensively documented, its potential in this area can be inferred. A chemical probe is a small molecule used to study biological systems. The dichlorophenyl group could serve as a recognition element for specific binding sites, while the lactic acid side chain could be functionalized with reporter groups, such as fluorescent tags or biotin, to facilitate the detection and study of biological targets.

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dichlorophenyl-2-lactic acid with high enantiomeric purity?

Methodological Answer:

Synthesis typically involves chiral resolution or asymmetric catalysis. For structurally related compounds like 2-Amino-2-(3,4-dichlorophenyl)acetic acid, enantiomeric purity is achieved via:

- Chiral auxiliary use : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .

- Catalytic asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates stereoselectively.

- Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .

Validation : Confirm enantiopurity via polarimetry, chiral HPLC, or X-ray crystallography (using SHELXL for refinement) .

Basic: What spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

Methodological Answer:

- X-ray crystallography : Refine crystal structures using SHELXL to resolve atomic positions and confirm stereochemistry . For molecular visualization, employ ORTEP-3 to generate thermal ellipsoid plots .

- NMR spectroscopy : Assign peaks using - and -NMR, focusing on coupling constants to confirm the lactic acid backbone and dichlorophenyl substituents.

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., ) and isotopic patterns .

Data Cross-Check : Validate crystallographic data with PLATON (Structure Validation Tool) to detect disorder or twinning .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Contradictions often arise from disordered solvent molecules, twinning, or incorrect space group assignments. Strategies include:

- Data Reintegration : Reprocess raw diffraction data (e.g., using HKL-3000) to optimize scaling and absorption corrections.

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine scale factors .

- Disorder Modeling : For disordered dichlorophenyl groups, apply PART/SUMP restraints in SHELXL to refine occupancies .

Case Study : For analogous compounds, structure validation tools like CheckCIF flagged symmetry mismatches, resolved by redefining the space group .

Advanced: What strategies are effective for detecting and quantifying metabolites of this compound in biological systems?

Methodological Answer:

- Deuterated Internal Standards : Synthesize deuterated analogs (e.g., -labeled compounds) for LC-MS/MS quantification, minimizing matrix effects .

- Enzymatic Hydrolysis : Treat samples with β-glucuronidase/sulfatase to release conjugated metabolites before analysis.

- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to identify hydroxylated or dechlorinated metabolites via exact mass shifts .

Example : For 3,4-Dihydroxyphenyl-d3-lactic acid, isotopic labeling improved detection limits in urine samples .

Advanced: How can reaction conditions be optimized to improve yields of this compound in multistep syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize Suzuki-Miyaura coupling steps with Pd catalysts.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

Case Study : For 2-Amino-2-(3,4-dichlorophenyl)acetic acid, yields increased from 45% to 78% by switching from THF to DCM .

Basic: What analytical standards and reference materials are available for comparative studies of this compound?

Methodological Answer:

- Deuterated Standards : Use - or -labeled analogs (e.g., 3,4-Dihydroxyphenyl-d3-lactic acid) for isotopic dilution assays .

- Chromatographic Standards : Acquire certified reference materials (CRMs) with >98% purity (HPLC-grade) for calibration curves .

Validation : Cross-check purity via -NMR and DSC (melting point analysis) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., tyrosine hydroxylase) based on PubChem 3D conformers .

- QSAR Modeling : Train models on datasets of chlorinated phenyl derivatives to correlate substituent effects (e.g., Cl position) with IC values.

- ADMET Prediction : Apply SwissADME to assess bioavailability, logP, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.